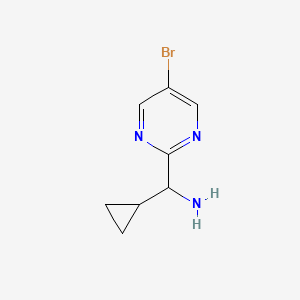

(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine

Beschreibung

(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine is a brominated pyrimidine derivative featuring a cyclopropane ring directly attached to a methanamine group. Its molecular formula is C₈H₁₀BrN₃, with a molecular weight of 236.10 g/mol. The compound’s structure combines the electron-deficient pyrimidine core with the strained cyclopropane ring, which may enhance its binding affinity to biological targets such as enzymes or receptors.

Potential applications include serving as a precursor in medicinal chemistry for central nervous system (CNS) therapeutics, given the prevalence of pyrimidine and cyclopropane motifs in PDE10A inhibitors (e.g., MK-8189) and serotonin receptor modulators .

Eigenschaften

Molekularformel |

C8H10BrN3 |

|---|---|

Molekulargewicht |

228.09 g/mol |

IUPAC-Name |

(5-bromopyrimidin-2-yl)-cyclopropylmethanamine |

InChI |

InChI=1S/C8H10BrN3/c9-6-3-11-8(12-4-6)7(10)5-1-2-5/h3-5,7H,1-2,10H2 |

InChI-Schlüssel |

VKMVWTCBCHSHKY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C(C2=NC=C(C=N2)Br)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine typically involves the following key steps:

- Starting from 2,5-dihalopyrimidines or substituted pyrimidines , selective substitution at the 2-position with cyclopropylmethanamine or its equivalent nucleophile.

- Use of nucleophilic aromatic substitution (S_NAr) on halogenated pyrimidines, where the amine nucleophile displaces a chlorine or other leaving group.

- Protection and deprotection strategies may be employed if other functional groups are present.

- Purification by crystallization or chromatography to isolate the target compound in good yield and purity.

Literature-Reported Synthetic Routes

Route via 2-Chloro-5-bromopyrimidine Intermediate

A common approach involves the use of 2-chloro-5-bromopyrimidine as a key intermediate, which undergoes nucleophilic substitution with cyclopropylmethanamine under basic conditions.

- Reaction conditions: The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature or elevated temperatures (e.g., 80–100 °C).

- Base: Potassium tert-butylate or potassium carbonate is often used to deprotonate the amine and facilitate substitution.

- Outcome: The chlorine atom at the 2-position is displaced by the cyclopropylmethanamine nucleophile, yielding this compound.

This method is supported by analogous synthesis reported for related pyrimidine derivatives where sulfonamide potassium salts or other amines react with dichloropyrimidines to yield substituted products with good to excellent yields (70–90%) after purification by recrystallization from methanol or chromatography.

Stepwise Amination and Functionalization

In a more elaborate synthetic sequence reported in patent literature, the preparation involves:

- Preparation of 6-chloro-3-methyl-substituted pyrazolo[3,4-b]pyridine derivatives as intermediates.

- Introduction of bis(cyclopropylmethyl)amino groups by reacting chloro-substituted intermediates with cyclopropylmethyl amine derivatives in DMSO under nitrogen atmosphere.

- Subsequent functionalization to introduce the 5-bromopyrimidin-2-yl substituent through amination steps.

Though this route focuses on more complex fused heterocycles, the key step involving substitution of a halogenated pyrimidine with cyclopropylamine derivatives is directly relevant for synthesizing this compound.

Comparative Table of Preparation Conditions

| Step | Starting Material | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-Chloro-5-bromopyrimidine | Cyclopropylmethanamine, K tert-butylate | DMSO or THF | 20–100 °C (varies) | 70–90 | Nucleophilic aromatic substitution |

| 2 | 6-Chloro-3-methyl-pyrazolopyridine | Bis(cyclopropylmethyl)amine, K2CO3 | DMSO | 20–80 °C | 80–85 | Amination under nitrogen atmosphere |

| 3 | Intermediate pyrimidine derivative | Subsequent amination with bromopyrimidinyl amine | Various | Ambient to reflux | 60–75 | Multi-step synthesis, purification by chromatography |

Purification and Characterization

- Purification: Final products are typically purified by recrystallization from methanol or by silica gel chromatography.

- Characterization: Confirmed by LC-MS, NMR (1H and 13C), and melting point analysis.

- Yields: Overall yields range from moderate to excellent depending on the route and scale.

Research Findings and Notes

- The use of potassium tert-butylate as a base is critical for efficient deprotonation and nucleophilic substitution.

- DMSO is favored as a solvent due to its ability to dissolve both organic and inorganic reagents and facilitate nucleophilic aromatic substitution.

- The selectivity of substitution at the 2-position of the pyrimidine ring is influenced by the electronic effects of the bromine substituent at the 5-position.

- The cyclopropylmethanamine nucleophile can be introduced either as the free amine or as a protected derivative, depending on the synthetic strategy.

- Multi-step syntheses involving pyrazolopyridine intermediates show the versatility of the cyclopropylamine moiety in complex heterocyclic frameworks, underscoring its synthetic value.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Condensation: Aldehydes, ketones, acidic or basic catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative, while oxidation may produce a pyrimidine N-oxide .

Wissenschaftliche Forschungsanwendungen

(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine is a chiral amine compound featuring a bromopyridine ring and a cyclopropyl group attached to a methanamine moiety, giving it unique chemical properties and potential biological activities. The presence of bromine enhances the compound's reactivity, making it suitable for various chemical transformations. Research indicates that this compound exhibits potential biological activities, especially in antimicrobial and enzyme inhibition fields. Studies have focused on its interaction with biological targets, where it binds to specific enzymes or receptors, modulating their activity and showing potential therapeutic effects.

Scientific Research Applications

This compound has applications across different fields, particularly in medicinal chemistry.

Studies on Biological Targets

- (Enzyme Inhibition): this compound interacts with specific molecular targets, such as enzymes or receptors, suggesting it can effectively modulate biological pathways.

- π-π Interactions: The bromopyridine moiety engages in π-π interactions with aromatic residues in proteins.

- Hydrophobic Interactions: The cyclopropyl group enhances binding affinity through hydrophobic interactions.

Use in Synthesizing Analogs

- Lapatinib Analogs: Methyl (5-bromopyrimidin-2-yl)prolinate, derived from Lapatinib, is used to improve the aqueous solubility of related analogs .

- Miyaura Borylation: Bromo intermediates are subjected to Miyaura borylation to create boronic acid pinacol esters, which are then used in Suzuki reactions to produce desired products .

Development of Novel Compounds

- Pyrimidine Derivatives: this compound is used in synthesizing novel 2,4,5-trisubstituted pyrimidines with potential anti-malarial activity .

- Kinase Inhibitors: These pyrimidine analogs have demonstrated inhibitory activity against essential plasmodial kinases, such as PfGSK3 and PfPK6, which are considered drug targets to combat resistance to traditional antimalarial therapies .

Wirkmechanismus

The mechanism of action of (5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The cyclopropylmethanamine group may enhance the compound’s binding affinity and specificity by fitting into hydrophobic pockets of the target proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine with pyrimidine- and pyridine-based analogs:

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Features |

|---|---|---|---|---|---|---|

| This compound | Pyrimidine | 5-Br, cyclopropylmethanamine | C₈H₁₀BrN₃ | 236.10 | ~95 (est.) | Bromine enhances electrophilicity; cyclopropane introduces steric strain. |

| (5-Bromopyridin-2-yl)(cyclopropyl)methanamine | Pyridine | 5-Br, cyclopropylmethanamine | C₉H₁₁BrN₂ | 227.10 | 95 | Pyridine core less electron-deficient; broader solubility profile. |

| (5-Bromopyrimidin-2-yl)isopropylamine | Pyrimidine | 5-Br, isopropylamine | C₇H₁₁BrN₃ | 229.09 | N/A | Isopropyl group reduces steric strain but decreases lipophilicity. |

| 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride | Pyrimidine | 5-Br, ethyl-methylamine | C₇H₁₂BrN₃·2HCl | 299.46 | N/A | Ethyl linker increases flexibility; hydrochloride salt improves solubility. |

| (5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine | Pyridine | 5-Br, 4-Me, cyclopropyl | C₁₀H₁₃BrN₂ | 241.13 | N/A | Methyl substitution enhances metabolic stability. |

Key Observations :

- Pyrimidine vs. Pyridine : Pyrimidine derivatives exhibit higher electronegativity, favoring interactions with polar enzyme active sites, whereas pyridine analogs (e.g., ) may offer better solubility .

- Substituent Effects : Bromine at the 5-position increases reactivity for cross-coupling reactions, while cyclopropane rings enhance rigidity and binding specificity .

Pharmacological Potential

Biologische Aktivität

(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and structure-activity relationships (SAR).

Structural Overview

The compound features a brominated pyrimidine ring and a cyclopropyl group attached to a methanamine moiety. The presence of the bromine atom enhances its reactivity, making it suitable for various biological interactions. Its structure can be summarized as follows:

- Bromopyrimidine Ring : Contributes to the compound's reactivity and interaction with biological targets.

- Cyclopropyl Group : Enhances binding affinity through hydrophobic interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 1 to 2 µg/mL against Gram-positive and Gram-negative bacteria. The compound's effectiveness can be attributed to the following mechanisms:

- Enzyme Inhibition : It interacts with specific enzymes, potentially inhibiting their activity.

- Hydrophobic Interactions : The cyclopropyl group increases binding affinity to microbial targets.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 1.0 |

| S. aureus | 1.5 |

| P. aeruginosa | 2.0 |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in critical biological pathways. For instance, it has shown potential as an inhibitor of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb). Structure-activity relationship studies have identified key substituents that enhance inhibitory potency.

Case Studies and Research Findings

- Antimycobacterial Activity : A study demonstrated that derivatives of this compound exhibited potent in vitro activity against M.tb, with some compounds showing low hERG liability, indicating a favorable safety profile for further development .

- SAR Studies : Comprehensive SAR studies have revealed that modifications to the bromopyrimidine ring or cyclopropyl group can significantly impact biological activity. For example, substituents at the 5-position of the pyrimidine were found to enhance anti-mycobacterial properties while maintaining low toxicity .

- Antifungal Activity : In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans, with MIC values comparable to those observed for bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine, and how can reaction conditions be optimized?

- Synthesis Methods : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, cyclopropylmethanamine derivatives are often prepared using NaBH(OAc)₃ or NaBH₄ in solvents like dichloroethane (DCE) or methanol (MeOH) to reduce imine intermediates .

- Optimization : Reaction yields and purity are improved by controlling stoichiometry (e.g., 1.5–2.0 equivalents of reducing agents) and isolating products as hydrochloride salts for enhanced crystallinity .

Q. How is structural identity and purity confirmed for this compound?

- Characterization Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 7.2–8.5 ppm for pyrimidine protons, δ 0.8–1.5 ppm for cyclopropyl groups) validate connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₈H₁₁BrN₃: 228.0123; observed: 228.0125) .

- Purity : HPLC with >95% purity thresholds and elemental analysis for C, H, N content .

Advanced Research Questions

Q. How does the cyclopropyl group influence reactivity and biological interactions compared to non-rigid substituents?

- Steric and Electronic Effects : The cyclopropyl group imposes conformational rigidity, enhancing binding specificity to targets like serotonin receptors (e.g., 5-HT2C) by reducing off-target interactions .

- Comparative Studies : Analogues lacking the cyclopropyl group (e.g., pyridinylmethylamines) show lower receptor selectivity due to increased rotational freedom .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Key Factors :

- Stereochemistry : Enantiomers (e.g., (+)-40 vs. (-)-40) exhibit divergent activities; optical rotation data (+10.0° in D₂O) and chiral chromatography are critical for analysis .

- Substituent Effects : Bromine at position 5 on pyrimidine enhances electrophilicity, while methoxy groups on phenyl rings modulate lipophilicity and receptor affinity .

Q. What computational methods predict binding affinity and selectivity for serotonin receptors?

- Molecular Docking : Models interactions with 5-HT2C receptor residues (e.g., Asp134 salt bridges with the amine group) .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with functional selectivity ratios (e.g., β-arrestin vs. G-protein signaling) .

Q. How are functional selectivity experiments designed for 5-HT2C receptor targeting?

- Assay Types :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.